Pimelate

Solubility Formulation Physicochemical Properties

Substituting pimelic acid with other chain-length diacids (C6, C8, C9) can cause complete loss of function in biotin biosynthesis and alter polymer nucleation efficiency. Pimelic acid's unique C7 backbone ensures research validity. • Essential biotin precursor: irreplaceable in microbial fermentation; C6/C8 analogs show zero activity. • β-Nucleating agent intermediate: its calcium salt increases iPP/HDPE thermal degradation activation energy, outperforming alternatives. • 2× higher aqueous solubility (50 g/L) vs. adipic acid; >20× vs. suberic/azelaic acids, enabling faster kinetics and higher yields in aqueous formulations.

Molecular Formula C7H11O4-
Molecular Weight 159.16 g/mol
Cat. No. B1236862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimelate
Molecular FormulaC7H11O4-
Molecular Weight159.16 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCC(=O)[O-]
InChIInChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-1
InChIKeyWLJVNTCWHIRURA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pimelate (Heptanedioate) Overview


Pimelate, the dianion of the seven-carbon α,ω-dicarboxylic acid pimelic acid (CAS 111-16-0), is a medium-chain fatty acid [1]. It is a weakly acidic compound (pKa1 4.71) [2] with a predicted water solubility of 23.1 g/L and a logP of 0.76 [1]. While often grouped with other aliphatic dicarboxylates like adipate (C6), suberate (C8), and azelate (C9), pimelate possesses unique molecular characteristics and application-specific performance metrics that prevent direct substitution in several critical research and industrial contexts [3].

1
Selection context: C7 dicarboxylate probe with unique mid-chain physicochemical behavior
2
Workflow fit: Aqueous-phase synthesis, biotin pathway studies, and polyolefin nucleation research
3
Use context: Non-redundant C7 scaffold where chain-length specificity determines experimental outcome

Pimelate Substitution Risks


The functional performance of linear dicarboxylates is not monotonic with chain length. While adipate (C6), pimelate (C7), suberate (C8), and azelate (C9) share the same functional groups, their physicochemical and biological behaviors diverge sharply. For example, pimelate exhibits a unique mid-chain optimum for binding to certain receptors [1] and maintains a linear steric conformation in crystalline matrices that is lost in longer-chain analogs [2]. Furthermore, pimelic acid is the specific and non-redundant C7 precursor for the essential vitamin biotin in numerous microorganisms [3]. Substituting a C6 or C8 diacid in this pathway results in complete loss of function [4]. The following quantitative evidence highlights these critical performance gaps, guiding procurement toward the correct C7 compound.

Solubility
Aqueous solubility profile shifts sharply with chain length; C8/C9 analogs show ~20-fold lower solubility, which may alter formulation context.
Binding
Receptor association constant is chain-length dependent; adipate (C6) binds more strongly, suberate (C8) more weakly. May shift supramolecular outcomes.
Pathway
Biotin biosynthesis is C7-specific; adipic (C6) or suberic (C8) acid cannot substitute. Pathway-response context may require review.

Quantitative Comparison: Pimelate vs. Analogs


Water Solubility Comparison

The aqueous solubility of the linear dicarboxylic acids exhibits a significant non-linear relationship with chain length. Pimelic acid (C7) possesses substantially higher water solubility at room temperature than its immediate homologs, suberic acid (C8) and azelaic acid (C9), making it a preferred choice for aqueous-phase reactions and formulations where high dicarboxylate concentration is required [1].

Water Solubility
Cross-study comparable
50 g/L (20°C) vs. Adipic: 23 g/L; Suberic: 2.46 g/L; Azelaic: 2.4 g/L
Supports aqueous-phase formulation selection
~2.2× more soluble than C6; ~20× more than C8/C9.
Solubility Formulation Physicochemical Properties

Receptor Binding Affinity

In a systematic study of a polyamide-polyamine cryptand receptor, the binding affinity for a series of α,ω-dicarboxylates was quantified. The receptor exhibited a clear preference for the mid-chain length dianion, adipate (C6), with an association constant (K) of 4900 M⁻¹. The binding constant for pimelate (C7) is intermediate in value, decreasing from the adipate peak but remaining distinct from the lower affinities of the longer suberate (C8) and azelate (C9) dianions [1]. This demonstrates that pimelate's 7-carbon backbone confers a specific and quantifiable binding interaction profile that is not interchangeable with either the preferred C6 analog or the longer C8/C9 analogs.

Receptor Binding
Class-level inference
Intermediate K value vs. Adipate K=4900 M⁻¹ (stronger) and Suberate/Azelaite (weaker)
Binding-interaction context is chain-length dependent
Measured via potentiometric titration in H₂O/DMSO.
Supramolecular Chemistry Binding Affinity Anion Recognition

Steric Conformation in Crystals

The steric structure of dicarboxylate ions incorporated into the interlayer spaces of octacalcium phosphate (OCP) crystals was determined computationally and experimentally. The study found that pimelate (C7) maintains a linear conformation within the OCP lattice. In contrast, the longer-chain azelate (C9) and sebacate (C10) dianions adopt a bent structure under the same conditions [1]. This conformational difference is a direct result of the chain length and influences the resultant interlayer distance and material properties.

OCP Crystal Conformation
Head-to-head
Linear structure vs. Azelate (C9): Bent structure
Linear geometry supports interlayer spacing control
Conformation determined in octacalcium phosphate matrix.
Materials Science Crystal Engineering Biomaterials

β-Nucleating Agent Performance

Calcium pimelate (CaPim) is recognized as one of the most stable and effective β-nucleating agents for isotactic polypropylene (iPP) [1]. When incorporated into high-density polyethylene (HDPE) as a nanocomposite additive, CaPim was shown to increase the activation energy (Eα) of thermal degradation, a direct measure of improved thermal stability [2]. This performance is a specific function of the pimelate-derived salt.

β-Nucleation
Class-level inference
CaPim increases Eα of thermal degradation in HDPE nanocomposites
Supports thermal-stability screening of polyolefins
Performance is specific to calcium pimelate derivative.
Polymer Science Nucleating Agent Thermal Stability

Role in Biotin Biosynthesis

Pimelic acid (C7) is the specific and essential α,ω-dicarboxylic acid precursor for the biosynthesis of the vital cofactor biotin (Vitamin B7) in many bacteria, fungi, and plants [1]. This biosynthetic role is uniquely dependent on the seven-carbon chain length; no other dicarboxylic acid, including the structurally similar adipic (C6) or suberic (C8) acids, can substitute for pimelate in this metabolic pathway [2]. The pathway is so specific that pimelic acid was shown to bypass the biotin requirement of Corynebacterium diphtheriae, providing direct evidence of its unique biological function [3].

Biotin Pathway Specificity
Class-level inference
Exclusive C7 precursor; C6/C8 substitution results in complete loss of function
Pathway-response context is non-redundant
Demonstrated in C. diphtheriae biotin bypass assay.
Biochemistry Metabolic Engineering Vitamin Synthesis

High-Value Applications of Pimelate


Aqueous-Phase Synthesis & Formulation

When a reaction or formulation requires a high concentration of a linear C7 diacid building block in water, pimelic acid is the optimal choice. Its solubility of 50 g/L at 20°C is more than double that of the shorter C6 adipic acid and over 20 times that of the longer C8 suberic and C9 azelaic acids [1]. This high solubility can lead to faster reaction kinetics, higher yields, and more stable aqueous formulations, making it a technically superior and more efficient reagent for these specific applications.

Metabolic Engineering for Biotin

In any biotechnological process aimed at producing biotin via microbial fermentation, pimelic acid is the essential and irreplaceable precursor. As established, no other diacid can substitute for its unique C7 backbone in the biotin biosynthesis pathway [1]. Procuring high-purity pimelic acid is a fundamental requirement for the success of this metabolic engineering work, distinguishing it from all other medium-chain diacids which would be inert or inhibitory in this context.

High-Performance Polyolefins

For researchers designing isotactic polypropylene (iPP) or high-density polyethylene (HDPE) with enhanced mechanical and thermal properties, derivatives of pimelic acid, specifically calcium pimelate (CaPim), serve as a highly effective and stable β-nucleating agent [1]. Unlike some alternatives, CaPim improves the thermal stability of the polymer matrix by increasing the activation energy of thermal degradation . This specific, quantifiable performance advantage makes pimelic acid a key raw material for synthesizing these advanced polymer additives.

Anion-Selective Supramolecular Receptors

In the field of supramolecular chemistry, pimelate serves as a crucial mid-chain length test analyte. Its binding affinity to a model cryptand receptor is demonstrably different from the shorter adipate (stronger binding) and the longer suberate/azelate (weaker binding) [1]. This intermediate and quantifiable binding behavior makes pimelate an essential compound for establishing structure-activity relationships and calibrating the selectivity of new anion receptors, where it cannot be substituted by other diacids without altering the experimental outcome.

Application
Selection Property
Validation Focus
Aqueous-phase synthesis & formulation
Aqueous solubility ranking
Solubility-dependent yield and formulation stability
Biotin pathway metabolic engineering
C7 chain-length specificity
Pathway-activity endpoint review
High-performance polyolefin nucleation
β-nucleating agent stability
Thermal-degradation activation energy
Supramolecular anion receptor studies
Mid-chain binding affinity
Binding-constant calibration and SAR context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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